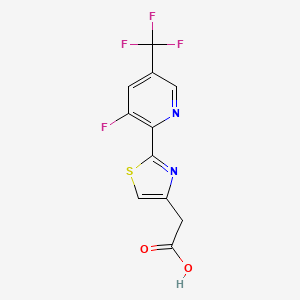
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
Übersicht
Beschreibung
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C11H6F4N2O2S . It is related to 2-Fluoro-3-(trifluoromethyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1ncccc1C(F)(F)F . This indicates that the compound contains a pyridine ring with a trifluoromethyl group and a fluorine atom attached, which is consistent with the given name of the compound. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 418.9±55.0 °C and a predicted density of 1.563±0.06 g/cm3 . Its pKa is predicted to be 3.74±0.10 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its unique structure, featuring a thiazole ring and a trifluoromethyl group, makes it a valuable precursor in constructing complex molecules for pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound’s derivatives have shown promise. For instance, similar structures have demonstrated anti-inflammatory and analgesic activities, suggesting potential applications in developing new pain relief medications .
Agrochemical Development
The structural components of this compound, such as the pyridine and thiazole rings, are commonly found in agrochemicals. These elements can contribute to the development of new pesticides or herbicides, enhancing crop protection strategies .
Fungicidal Activity
Derivatives of this compound have been studied for their fungicidal properties. The presence of the fluorinated pyridine moiety, in particular, has been associated with improved fungicidal activity, which is crucial for protecting crops from fungal pathogens .
Dyestuff Field
Compounds with similar structures are utilized in the dyestuff field, where they can be used to synthesize dyes with specific properties. The electron-withdrawing trifluoromethyl group could influence the color properties of the resulting dyes .
Reference Standards for Testing
This compound is also used as a high-quality reference standard in various testing protocols. Its well-defined structure and stability make it suitable for calibrating instruments and ensuring accurate results in pharmaceutical testing .
Eigenschaften
IUPAC Name |
2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2S/c12-7-1-5(11(13,14)15)3-16-9(7)10-17-6(4-20-10)2-8(18)19/h1,3-4H,2H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPCWLIZHLVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NC(=CS2)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid](/img/structure/B1411082.png)
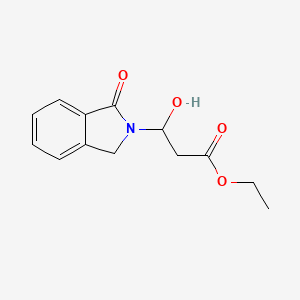
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)

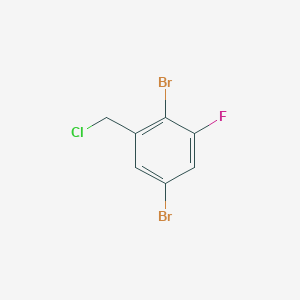
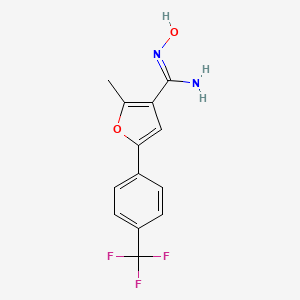
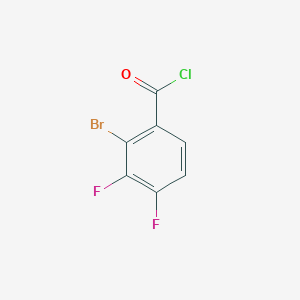


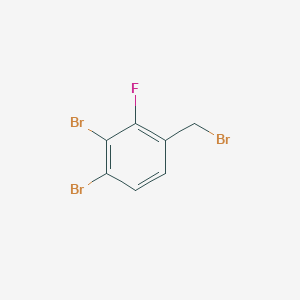
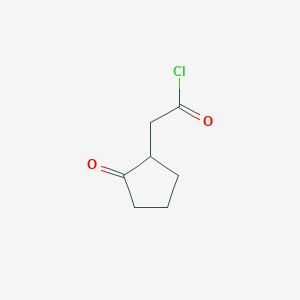
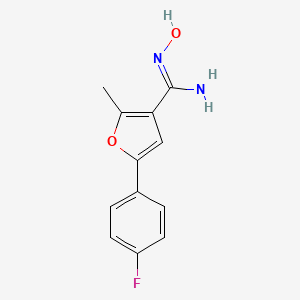

![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)